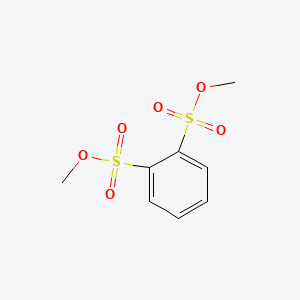
Dimethyl 1,2-benzenedisulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 1,2-benzenedisulfonate is an organic compound characterized by the presence of two sulfonate groups attached to a benzene ring, with each sulfonate group further bonded to a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 1,2-benzenedisulfonate typically involves the sulfonation of dimethylbenzene (xylene) followed by the esterification of the resulting sulfonic acid. The reaction conditions often include the use of sulfur trioxide or oleum as sulfonating agents, and methanol for esterification .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient sulfonation and esterification processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Dimethyl 1,2-benzenedisulfonate undergoes various chemical reactions, including:
Substitution Reactions: The sulfonate groups can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the sulfur atoms.
Common Reagents and Conditions:
Substitution: Common reagents include nucleophiles such as hydroxide ions or amines.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives .
Wissenschaftliche Forschungsanwendungen
Dimethyl 1,2-benzenedisulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other sulfonated compounds.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of dyes, detergents, and other industrial chemicals.
Wirkmechanismus
The mechanism by which Dimethyl 1,2-benzenedisulfonate exerts its effects involves interactions with various molecular targets and pathways. The sulfonate groups can interact with proteins and enzymes, potentially altering their activity and function. The compound may also influence cellular signaling pathways, leading to changes in cellular responses .
Vergleich Mit ähnlichen Verbindungen
- Dimethyl 1,3-benzenedisulfonate
- Dimethyl 1,4-benzenedisulfonate
- Dimethyl 2,4-benzenedisulfonate
Comparison: Dimethyl 1,2-benzenedisulfonate is unique due to the specific positioning of the sulfonate groups on the benzene ring. This positioning can influence the compound’s reactivity and interactions with other molecules. Compared to its isomers, this compound may exhibit different chemical and biological properties, making it a valuable compound for specific applications .
Eigenschaften
CAS-Nummer |
82975-59-5 |
|---|---|
Molekularformel |
C8H10O6S2 |
Molekulargewicht |
266.3 g/mol |
IUPAC-Name |
dimethyl benzene-1,2-disulfonate |
InChI |
InChI=1S/C8H10O6S2/c1-13-15(9,10)7-5-3-4-6-8(7)16(11,12)14-2/h3-6H,1-2H3 |
InChI-Schlüssel |
OUVUDMURERSZSE-UHFFFAOYSA-N |
Kanonische SMILES |
COS(=O)(=O)C1=CC=CC=C1S(=O)(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


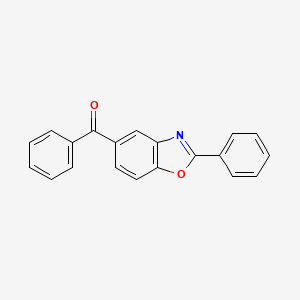
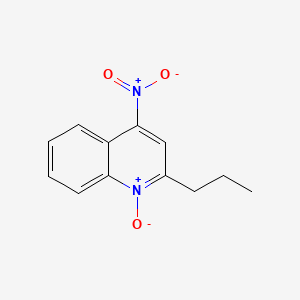
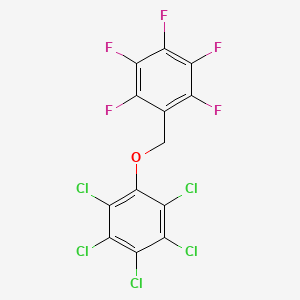
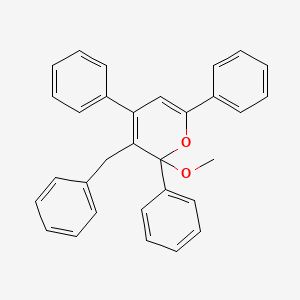
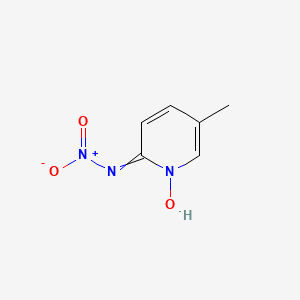
![4-[12-(4-Carboxyphenoxy)dodecoxy]benzoic acid](/img/structure/B14423132.png)
![Diphenyl{2-[(trimethylsilyl)oxy]phenyl}phosphane](/img/structure/B14423136.png)
![7,7-Diiodobicyclo[2.2.1]heptane](/img/structure/B14423138.png)
![4-[3-(Phenylsulfanyl)propyl]cyclohex-3-EN-1-one](/img/structure/B14423151.png)
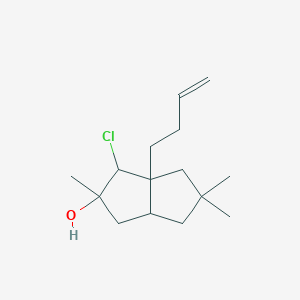
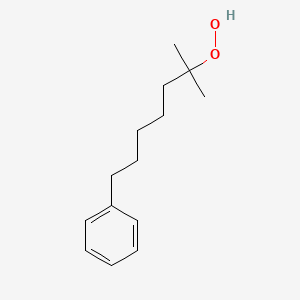
![3,4-Bis[(2,6-dichlorophenyl)-phenylmethyl]-2-oxido-1,2,5-oxadiazol-2-ium](/img/structure/B14423176.png)
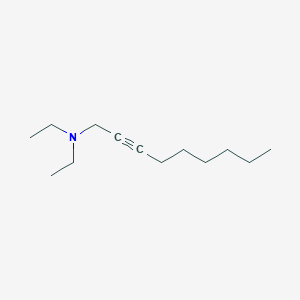
![Benzenemethanol, 2-[[(2-aminophenyl)methyl]amino]-](/img/structure/B14423187.png)
